2H-1-Benzopyran-6-ol, 2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-

説明

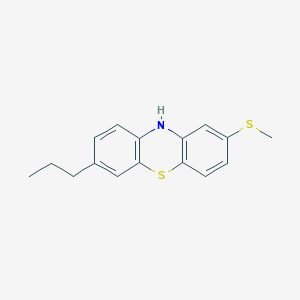

The compound "2H-1-Benzopyran-6-ol, 2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-" is a derivative of benzopyran, a class of organic compounds known for their varied applications in chemical synthesis, pharmaceuticals, and materials science. Benzopyran derivatives are pivotal in medicinal chemistry due to their diverse biological activities.

Synthesis Analysis

The synthesis of benzopyran derivatives often involves multistep reactions with specific emphasis on achieving the desired substitution pattern to modulate the compound's physical, chemical, and biological properties. For example, Tripathi, Khan, and Taneja (2003) detailed the synthesis of a benzopyran derivative through a novel condensation reaction, showcasing the complexity and creativity involved in synthesizing such molecules (Tripathi et al., 2003).

科学的研究の応用

Synthesis Techniques : A study by Tripathi et al. (2003) detailed the synthesis of a similar compound, 2,2-dimethyl-4-formyl-7-methoxy-(2H)-1-benzopyran, highlighting key steps in its preparation. This synthesis process is crucial for producing compounds used in further scientific research (Tripathi, Khan, & Taneja, 2003).

Pharmacological Potential : Research by Evans et al. (1983) investigated the antihypertensive activity of 6,7-disubstituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols. This study is significant for its exploration of the compound's potential in treating high blood pressure (Evans et al., 1983).

Chemical Intermediates : Ding (1996) conducted a study on the preparation of various 2,2-dimethyl-6-functional-2H-1-benzopyrans. These compounds are important as synthetic intermediates, especially for creating benzopyran-based potassium channel openers (Ding, 1996).

Photochromic Properties : A study by Guglielmetti (1997) discussed the photochromic properties of 2H-1-Benzopyrans. These properties are crucial for the development of materials with variable optical transmission, such as smart windows and lenses (Guglielmetti, 1997).

Cytotoxicity and Cancer Research : Hirota et al. (2000) explored the cytotoxicity of a Z-photoisomer of a benzopyran derivative from propolis. The study found that this compound exhibited significant cytotoxicity against human lung carcinoma cells, suggesting potential in cancer research (Hirota et al., 2000).

Cardiovascular Applications : A 1997 study by Sun Hong focused on the cardiovascular activity of substituted trans-4-amino-3, 4-dihydro-2, 2-dimethyl-2H-1-benzopyran-3-ols. This research contributed to understanding how these compounds can be used in treating cardiovascular diseases (Sun Hong, 1997).

生化学分析

Biochemical Properties

2H-1-Benzopyran-6-ol, 2,8-dimethyl-2-(4,8,12-trimethyltridecyl)- plays a crucial role in biochemical reactions, primarily due to its antioxidant properties. It interacts with enzymes such as glutathione peroxidase and superoxide dismutase, enhancing their activity to neutralize free radicals and prevent oxidative stress . This compound also binds to lipid membranes, protecting them from peroxidation and maintaining cellular integrity .

Cellular Effects

The effects of 2H-1-Benzopyran-6-ol, 2,8-dimethyl-2-(4,8,12-trimethyltridecyl)- on various cell types are profound. It influences cell signaling pathways by modulating the activity of protein kinases and phosphatases, which are critical for cell growth and differentiation . Additionally, this compound affects gene expression by interacting with transcription factors, leading to the upregulation of antioxidant genes and the downregulation of pro-inflammatory genes . It also plays a role in cellular metabolism by enhancing mitochondrial function and energy production .

Molecular Mechanism

At the molecular level, 2H-1-Benzopyran-6-ol, 2,8-dimethyl-2-(4,8,12-trimethyltridecyl)- exerts its effects through several mechanisms. It binds to specific receptors on the cell membrane, initiating a cascade of intracellular signaling events . This compound also acts as an enzyme inhibitor, particularly inhibiting lipoxygenase and cyclooxygenase, which are involved in the inflammatory response . Furthermore, it modulates gene expression by binding to nuclear receptors and influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2H-1-Benzopyran-6-ol, 2,8-dimethyl-2-(4,8,12-trimethyltridecyl)- change over time. This compound is relatively stable under standard conditions but can degrade when exposed to light and oxygen . Long-term studies have shown that it maintains its antioxidant activity over extended periods, although its efficacy may decrease slightly due to gradual degradation . In vitro and in vivo studies have demonstrated sustained protective effects on cellular function, with minimal long-term adverse effects .

Dosage Effects in Animal Models

The effects of 2H-1-Benzopyran-6-ol, 2,8-dimethyl-2-(4,8,12-trimethyltridecyl)- vary with different dosages in animal models. At low to moderate doses, it exhibits potent antioxidant and anti-inflammatory effects, improving overall health and reducing the risk of chronic diseases . At high doses, it can cause toxicity, leading to adverse effects such as liver damage and gastrointestinal disturbances . Threshold effects have been observed, indicating that there is an optimal dosage range for maximizing benefits while minimizing risks .

Metabolic Pathways

2H-1-Benzopyran-6-ol, 2,8-dimethyl-2-(4,8,12-trimethyltridecyl)- is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes hydroxylation and conjugation reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism, converting it into water-soluble metabolites that can be excreted via the urine . This compound also affects metabolic flux by modulating the activity of key enzymes involved in lipid and carbohydrate metabolism .

Transport and Distribution

Within cells and tissues, 2H-1-Benzopyran-6-ol, 2,8-dimethyl-2-(4,8,12-trimethyltridecyl)- is transported and distributed through specific transporters and binding proteins . It is incorporated into lipoproteins, which facilitate its transport through the bloodstream to various tissues . This compound accumulates in lipid-rich areas such as cell membranes and adipose tissue, where it exerts its protective effects .

Subcellular Localization

The subcellular localization of 2H-1-Benzopyran-6-ol, 2,8-dimethyl-2-(4,8,12-trimethyltridecyl)- is crucial for its activity. It is predominantly found in the endoplasmic reticulum and mitochondria, where it protects against oxidative damage and supports cellular function . Targeting signals and post-translational modifications direct this compound to specific compartments, ensuring its optimal localization and activity .

特性

IUPAC Name |

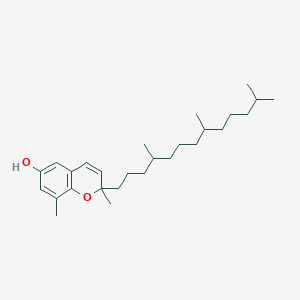

2,8-dimethyl-2-(4,8,12-trimethyltridecyl)chromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h15,17-22,28H,7-14,16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGYJQTVMVOWKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OC(C=C2)(C)CCCC(C)CCCC(C)CCCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What kind of bioactivity could be expected from compounds isolated from Stemona species, and how are these compounds typically characterized?

A1: Stemona species are known to produce various bioactive compounds, including alkaloids and tocopherol derivatives. Research on Stemona sessilifolia [] revealed the presence of bibenzyls and tocopherols exhibiting antibacterial activities, particularly against Staphylococcus aureus and S. epidermidis. Another study [] highlighted the presence of alkaloids like tuberostemonine and stemoninine in Stemona tuberosa which showed variations in their accumulation depending on the plant's geographical location. These compounds are often characterized and quantified using techniques like HPLC-UV-DAD/ELSD and NMR [, ].

Q2: How does the structure of these naturally derived compounds relate to their observed biological activities?

A2: The structure-activity relationship (SAR) is crucial in understanding how different structural features of a compound contribute to its bioactivity. For instance, in Stemona tuberosa, the presence of specific alkaloids like tuberostemonine or stemoninine could be linked to variations in flower morphology and potentially different bioactivities []. Further research focusing on the SAR of "2H-1-Benzopyran-6-ol, 2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-" would be needed to understand how its structure relates to potential biological effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。